N'-[(2-chlorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
Description
N'-[(2-Chlorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a synthetic small molecule characterized by a complex structure featuring:
- A 2-chlorophenylmethyl group, which may enhance lipophilicity and influence receptor binding through halogen interactions.
- A 4-methylpiperazin-1-yl group, which can improve solubility and modulate pharmacokinetics via its basic nitrogen.
- An ethanediamide linker, providing hydrogen-bonding capacity and structural rigidity.
For example, piperazine-containing intermediates are often synthesized via nucleophilic substitution (e.g., using potassium carbonate in acetone) , while amide bonds are formed under basic conditions with acyl chlorides . Deprotection steps, such as Boc-group removal, may employ acidic conditions .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34ClN5O2/c1-30-12-14-32(15-13-30)24(20-9-10-23-19(16-20)7-5-11-31(23)2)18-29-26(34)25(33)28-17-21-6-3-4-8-22(21)27/h3-4,6,8-10,16,24H,5,7,11-15,17-18H2,1-2H3,(H,28,33)(H,29,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPTYYDFEDVCSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=CC4=C(C=C3)N(CCC4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[(2-chlorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a chlorophenyl moiety, a tetrahydroquinoline core, and a piperazine ring. The molecular formula is C23H30ClN3, with a molecular weight of approximately 397.96 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that similar compounds exhibit significant antimicrobial properties. For instance, derivatives of piperazine have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
| Compound | Activity | Target Bacteria |
|---|---|---|
| N'-[(2-chlorophenyl)methyl]-... | Antimicrobial | E. coli, S. aureus |
| 4-Methylpiperazine derivative | Antibacterial | P. aeruginosa |
| Tetrahydroquinoline analog | Antifungal | C. albicans |
Anticancer Properties
The compound's structural components suggest potential anticancer activity. Compounds with tetrahydroquinoline structures have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer lines, including breast and prostate cancers . The mechanism may involve the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.
Neuroprotective Effects
Recent studies have indicated that similar compounds may possess neuroprotective properties. The piperazine and tetrahydroquinoline moieties are thought to interact with neurotransmitter receptors, potentially offering benefits in neurodegenerative conditions like Alzheimer's disease .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a related compound against clinical isolates of S. aureus and E. coli. Results showed a minimum inhibitory concentration (MIC) of 16 µg/mL for S. aureus, indicating significant antibacterial potential.
- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines demonstrated that the compound reduced cell viability by over 50% at concentrations above 20 µM after 48 hours of treatment.
- Neuroprotection : An animal model study assessed the neuroprotective effects of a tetrahydroquinoline derivative in mice subjected to induced oxidative stress. Results indicated reduced neuronal damage and improved cognitive function in treated groups compared to controls.
The biological activities of this compound can be attributed to several mechanisms:
- Receptor Binding : Interaction with specific receptors involved in neurotransmission and cellular signaling.
- Enzyme Inhibition : Potential inhibition of enzymes critical for bacterial survival or cancer cell proliferation.
- Oxidative Stress Modulation : Reduction of reactive oxygen species (ROS) levels in neuronal cells.
Chemical Reactions Analysis
Hydrolysis Reactions
The ethanediamide (oxamide) group is susceptible to hydrolysis under acidic or basic conditions.
| Reaction Conditions | Products | Mechanism |
|---|---|---|
| Acidic (HCl, H₂O, reflux) | N'-[(2-chlorophenyl)methyl]amine + Ethanedioic acid derivatives | Acid-catalyzed cleavage of amide bonds |
| Basic (NaOH, H₂O, 80°C) | 2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethylamine + Carboxylate salts | Base-mediated saponification |
Key Notes :
-
Hydrolysis rates depend on steric hindrance from the tetrahydroquinoline and piperazine groups.
-
The chlorophenyl group remains inert under these conditions.
Oxidation Reactions
The tetrahydroquinoline moiety and piperazine ring are oxidation-prone.
| Oxidizing Agent | Target Site | Products |
|---|---|---|
| KMnO₄ (acidic conditions) | Tetrahydroquinoline | Quinoline derivative via dehydrogenation |
| H₂O₂/Fe(II) (Fenton’s reagent) | Piperazine methyl group | N-Oxide derivatives or demethylation products |
Example Reaction :
Outcome : Loss of two hydrogen atoms from the tetrahydroquinoline ring forms aromatic quinoline.
Reduction Reactions
Selective reduction of the amide group is achievable with strong reducing agents.
| Reducing Agent | Target Site | Products |
|---|---|---|
| LiAlH₄ (anhydrous ether) | Amide C=O bonds | Corresponding amines (N'-[(2-chlorophenyl)methyl]ethylenediamine derivatives) |
| H₂/Pd-C | Aromatic Cl (minor pathway) | Dechlorinated byproduct (low yield) |
Limitations :
-
The chlorophenyl group is generally resistant to catalytic hydrogenation unless under high-pressure conditions.
Substitution Reactions
The chlorophenyl group participates in nucleophilic aromatic substitution (NAS).
| Reagent | Conditions | Products |
|---|---|---|
| NH₃ (aq), Cu catalyst | 150°C, sealed tube | 2-Aminophenylmethyl derivative |
| NaOH, 300°C | Nucleophilic displacement | Phenol derivative (via hydrolysis of Cl) |
Challenges :
-
Steric hindrance from the methyl group on the phenyl ring reduces NAS efficiency.
Complexation and Coordination Chemistry
The piperazine nitrogen atoms act as ligands for metal ions.
| Metal Salt | Coordination Site | Complex Type |
|---|---|---|
| CuCl₂ | Piperazine N atoms | Octahedral Cu(II) complex |
| Fe(NO₃)₃ | Amide O and N atoms | Polynuclear Fe(III) coordination polymer |
Structural Evidence :
Thermal Degradation
At elevated temperatures, decomposition pathways include:
-
Decarboxylation : Loss of CO₂ from the ethanediamide group above 200°C.
-
Ring-opening : Tetrahydroquinoline converts to linear amines at >300°C.
Photochemical Reactivity
UV irradiation induces:
-
C-Cl bond cleavage : Generates aryl radicals, leading to dimerization or cross-coupling products.
-
Amide bond rearrangement : Forms isoimide intermediates.
Comparison with Similar Compounds
a) 5-Substituted Tetrahydronaphthalen-2yl Methyl with N-Phenyl-N-(Piperidin-4-yl)propionamide ()
- Core Structure: Tetrahydronaphthalene (vs. tetrahydroquinoline in the target compound).
- Substituents : Piperidine (vs. piperazine) and propionamide linker (vs. ethanediamide).
- Implications: Piperidine’s reduced basicity compared to piperazine may lower solubility . Propionamide’s shorter chain vs.
b) 5-(4-Arylpiperazin-1-yl)-N-Quinolinyl-pentanamides ()
- Core Structure: Quinoline (similar to tetrahydroquinoline in the target compound).
- Substituents : Dichlorophenylpiperazine and pentanamide linker.
- Implications: Dichlorophenyl groups may enhance steric hindrance compared to the target’s 2-chlorophenylmethyl group.
Physicochemical and Pharmacological Properties
Molecular Networking and Dereplication ()
- Fragmentation Patterns: The target compound and its analogues would likely cluster in molecular networks due to shared piperazine/quinoline motifs.
- Cosine Scores : High scores (>0.8) might link compounds with similar arylpiperazine groups, while differences in linkers (e.g., ethanediamide vs. pentanamide) could lower scores .
Critical Analysis of Divergent Features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
